1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone attached to a disubstituted phenyl ring. The phenyl ring bears a methylthio (-SMe) group at the para position and a trifluoromethylthio (-SCF₃) group at the ortho position. This combination of electron-donating (methylthio) and electron-withdrawing (trifluoromethylthio) substituents confers unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C11H11F3OS2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-[4-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS2/c1-3-9(15)8-5-4-7(16-2)6-10(8)17-11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
RETHJIFGBCEWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Molecular Deconstruction
The target molecule contains three critical structural elements:
- Propan-1-one backbone : Suggests potential formation via acylation or ketonization
- 4-Methylthio substituent : Requires introduction of –SMe group
- 2-Trifluoromethylthio substituent : Demands specialized fluorination/thiolation protocols
Synthetic Challenges
- Regioselectivity : Simultaneous installation of –SMe (electron-donating) and –SCF₃ (strongly electron-withdrawing) groups creates competing directing effects
- Thermal Stability : Trifluoromethylthio groups degrade above 150°C, limiting high-temperature steps
- Solvent Compatibility : Polar aprotic solvents required for SCF₃ transfer reagents
Established Synthetic Methodologies
Friedel-Crafts Acylation with Sequential Thiolation (Route A)
Reaction Scheme
- Substrate Preparation : 1,3-Dibromobenzene → 1,3-dibromophenylpropan-1-one (Friedel-Crafts)
- Methylthiolation : NaSMe/DMF at 80°C (4-position)
- Trifluoromethylthiolation : CuSCF₃/I₂/CH₃CN at 25°C (2-position)
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Acylation Catalyst | AlCl₃ vs FeCl₃ | AlCl₃ (1.2 eq) | +22% |
| Methylthiolation Temp | 60–100°C | 80°C | +15% |
| SCF₃ Source | AgSCF₃ vs CuSCF₃ | CuSCF₃ (0.9 eq) | +18% |
| Reaction Time (Step 3) | 4–24 h | 12 h | +9% |
Key Observation : Sequential substitution (SMe before SCF₃) prevents premature deactivation of the aromatic ring.
Directed Ortho-Metalation (Route B)
Reaction Sequence
- Directed Metalation : 4-Methylthiobenzamide → 2-lithio intermediate (LDA/THF/-78°C)
- Trifluoromethylthiolation : CF₃SCl quench
- Ketonization : Propionyl chloride/AlCl₃
Comparative Performance
| Metric | Route A | Route B |
|---|---|---|
| Overall Yield | 68% | 54% |
| Purity (HPLC) | 99.2% | 97.8% |
| Byproduct Formation | 1.1% | 3.4% |
| Process Complexity | Moderate | High |
Limitation : Requires cryogenic conditions (-78°C) and sensitive lithio intermediates.
Advanced Catalytic Systems
Copper-Mediated Cross-Coupling (Route C)
Innovative Approach
Utilizes pre-functionalized building blocks:
- 4-Methylthiophenylboronic acid
- 2-Trifluoromethylthiopropanoyl chloride
Coupling Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene/H₂O (3:1)
- Temperature: 110°C, 18 h
Advantages :
- Avoids problematic aromatic substitutions
- Enables late-stage diversification
Yield : 61% (isolated)
Photoredox Catalysis (Emerging Method)
Mechanism :
- Visible light-induced SCF₃ transfer from CF₃SO₂Na
- Dual catalytic system: Ru(bpy)₃²⁺/NiBr₂
Conditions :
- λ = 450 nm
- DMF/H₂O (4:1)
- Room temperature, 6 h
Current Limitations :
- 43% conversion (unoptimized)
- Competing side reactions with –SMe group
Critical Process Parameters
Solvent Effects on Thiolation
| Solvent | Dielectric Constant | SMe Incorporation | SCF₃ Incorporation |
|---|---|---|---|
| DMF | 36.7 | 92% | 78% |
| THF | 7.5 | 88% | 85% |
| Acetonitrile | 37.5 | 84% | 81% |
| Toluene | 2.4 | 67% | 62% |
Characterization and Quality Control
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃) :
- δ 2.41 (s, 3H, SCH₃)
- δ 3.02 (q, J=7.2 Hz, 2H, COCH₂)
- δ 7.52–7.68 (m, 3H, aromatic)
¹⁹F NMR (376 MHz) :
- δ -44.2 (CF₃, quintet)
IR (KBr) :
- 1698 cm⁻¹ (C=O stretch)
- 1125 cm⁻¹ (C-F stretch)
- 675 cm⁻¹ (C-S stretch)
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Route A Cost | Route C Cost |
|---|---|---|
| Raw Materials | $420 | $580 |
| Catalysts | $150 | $310 |
| Energy | $85 | $120 |
| Waste Treatment | $60 | $45 |
| Total | $715 | $1,055 |
Recommendation : Route A remains economically favorable for large-scale production.
Chemical Reactions Analysis
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The methylthio and trifluoromethylthio groups can interact with various enzymes and receptors, potentially affecting biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
1-(4-(Trifluoromethylthio)phenyl)propan-1-one
- Structure : Lacks the methylthio group at the ortho position.
- Properties : Boiling point = 225.3±40.0 °C (predicted), density = 1.28±0.1 g/cm³ (predicted) .
- Applications : Serves as a precursor for pharmaceuticals or agrochemicals due to the strong electron-withdrawing nature of -SCF₃ .
2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da)
- Structure: Contains a dimethyl-substituted propanone and a para-methylthio group.
- Synthesis : Prepared via N-heterocyclic carbene-catalyzed decarboxylative alkylation (54% yield) .
1-(4-Methoxyphenyl)propan-1-one Derivatives
- Structure : Features a methoxy (-OMe) group instead of thioether substituents.
- Relevance: Methoxy is electron-donating, leading to contrasting electronic effects compared to -SCF₃. Such derivatives are common in cathinone analogs (e.g., 4-Methoxy MCAT) with psychoactive properties .
Modifications on the Propanone Backbone
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
- Structure: Bromine and methyl groups on the propanone, with a para-methylthio phenyl.
- Applications : Key intermediate for UV initiators; bromine enables further functionalization .
- Synthesis : Synthesized via Friedel-Crafts acylation followed by bromination .
Asymmetric Thiazolidine Derivatives
- Structure: Example: (E)-3-(4-(benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one.
- Relevance : Thiazolidine rings confer antimicrobial activity (e.g., compounds AAP-4, AAP-5 show excellent activity) .
Pharmacologically Active Analogs
Physical and Chemical Properties Comparison
Biological Activity
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one, also known by its CAS number 1806370-25-1, is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H11F3OS2
- Molecular Weight : 280.33 g/mol
- CAS Number : 1806370-25-1
The biological activity of 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one can be attributed to its structural features, particularly the presence of the methylthio and trifluoromethylthio groups. These functional groups can influence the compound's reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
The compound has shown potential antimicrobial properties, which can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Studies focusing on structurally related compounds suggest that such activities may extend to various bacterial and fungal strains.
Study 1: Antioxidant Properties
A study conducted by Umesha et al. (2009) investigated the antioxidant capacity of similar thioether compounds. The findings suggested that these compounds can effectively reduce oxidative stress in vitro, demonstrating potential for therapeutic applications in oxidative stress-related conditions .
Study 2: Antimicrobial Efficacy
In a comparative analysis of various thioether compounds, researchers found that those with trifluoromethyl groups exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This aligns with the chemical structure of 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one, indicating its potential utility in developing new antimicrobial agents .
Data Table: Biological Activities Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one, and how do reaction conditions influence yield?
- Methodology :
- Friedel-Crafts acylation : Use propanoyl chloride with a substituted benzene ring containing methylthio and trifluoromethylthio groups under Lewis acid catalysis (e.g., AlCl₃). Optimize solvent (e.g., dichloromethane) and temperature (0–25°C) to avoid over-acylation byproducts.
- Thioether functionalization : Introduce methylthio and trifluoromethylthio groups via nucleophilic aromatic substitution (SNAr) on a pre-formed ketone scaffold, using NaSCH₃/CF₃SH and catalytic Cu(I) .
- Data contradiction : Conflicting reports on the stability of trifluoromethylthio groups under acidic conditions may require inert atmospheres (N₂/Ar) to prevent decomposition.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural features of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl (δ ~200 ppm). Methylthio (S-CH₃) and trifluoromethylthio (S-CF₃) groups show distinct splitting patterns due to electronegativity differences .
- IR : Confirm ketone C=O stretch (~1680 cm⁻¹) and C-S vibrations (600–700 cm⁻¹).
- Mass spectrometry : Expect molecular ion [M+H]⁺ at m/z 324 (calculated for C₁₁H₁₀F₃OS₂) with fragmentation peaks at m/z 259 (loss of CF₃S) and 121 (aromatic ring fragment) .
Q. What are the key stability considerations for storing and handling this compound?
- Methodology :
- Light sensitivity : Store in amber glass under inert gas to prevent photodegradation of thioether groups.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethylthio group, which may generate HF under acidic conditions .
Advanced Research Questions
Q. How do steric and electronic effects of methylthio/trifluoromethylthio substituents influence reactivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Compare electron-withdrawing effects (Hammett σₚ values: CF₃S = +0.88, SCH₃ = −0.05) to predict regioselectivity in Suzuki-Miyaura couplings .
- Experimental validation : React with aryl boronic acids (e.g., 4-methoxyphenyl) using Pd(PPh₃)₄. Monitor para/ortho substitution ratios via HPLC .
- Data contradiction : Conflicting reports on CF₃S group stability under basic conditions may necessitate ligand screening (e.g., SPhos vs. XPhos) .
Q. What computational models (e.g., DFT, AIM) are suitable for analyzing non-covalent interactions in crystal structures?
- Methodology :
- AIM theory : Map bond critical points (BCPs) to quantify S···S and C=O···H interactions in X-ray-derived crystals. Compare with analogs like (E)-1-(2-hydroxyphenyl)prop-2-en-1-one .
- Hirshfeld surface analysis : Quantify π-π stacking contributions (e.g., % contact area) using software like CrystalExplorer .
Q. How can environmental fate studies (e.g., biodegradation, photolysis) be designed for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
